ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as acetyl, amino, and ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Acetyl Groups: Acetylation of the phenyl rings can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The carboxyl group can be esterified using ethanol and a strong acid catalyst like hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Sulfuric acid, hydrochloric acid
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets would depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of acetyl groups on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylanilino)-1-(4-acetylphenyl)-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5/c1-5-31-23(30)24(4)14-21(25-19-10-6-17(7-11-19)15(2)27)22(29)26(24)20-12-8-18(9-13-20)16(3)28/h6-14,25H,5H2,1-4H3 |
InChI Key |
XTZJSVNIHGJMHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=C(C=C2)C(=O)C)NC3=CC=C(C=C3)C(=O)C)C |
Origin of Product |
United States |
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